molecular formula C11H14NO4- B1624163 5-(Ethoxycarbonyl)-3-ethyl-4-methyl-1H-pyrrole-2-carboxylic acid CAS No. 53365-89-2

5-(Ethoxycarbonyl)-3-ethyl-4-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1624163
CAS RN: 53365-89-2
M. Wt: 224.23 g/mol
InChI Key: MKNHWTOENPMOPQ-UHFFFAOYSA-M
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Description

The compound “5-(Ethoxycarbonyl)-3-ethyl-4-methyl-1H-pyrrole-2-carboxylic acid” is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The ethoxycarbonyl group (-COOEt) is an ester functional group, which is often used in organic synthesis. The presence of the carboxylic acid (-COOH) group suggests that this compound may exhibit acidic properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, along with the various substituents. The ethyl and methyl groups are alkyl substituents, while the ethoxycarbonyl and carboxylic acid groups are functional groups that would significantly influence the compound’s chemical behavior .


Chemical Reactions Analysis

As a pyrrole derivative, this compound might participate in reactions typical of pyrroles, such as electrophilic substitution. The presence of the ester and carboxylic acid groups also suggests that it could undergo reactions typical of these functional groups, such as hydrolysis .

Scientific Research Applications

Synthesis and Rearrangement

Rearrangement of Pyrrole Derivatives : The rearrangement of pyrrole derivatives through the action of benzenesulfonyl chloride in an alkaline medium results in the production of pyrrole-4-carboxylic acids with high yields, demonstrating a second-order Beckmann rearrangement. This process underlines the compound's role in the synthesis of structurally complex heterocycles (Stankyavichus et al., 1999).

Catalytic Applications

Fe(II)-Catalyzed Isomerization : A novel synthesis of pyrroles through Fe(II)-catalyzed isomerization of 4-vinylisoxazoles was reported, where derivatives of the compound serve as intermediates. This method highlights the compound's utility in creating fused pyrrolecarboxylic acid derivatives under mild conditions, offering a new pathway for synthesizing complex organic structures (Galenko et al., 2017).

Supramolecular Chemistry

Supramolecular Liquid-Crystalline Networks : The compound has been explored for its potential in forming supramolecular liquid-crystalline networks through self-assembly with multifunctional hydrogen-bonding molecules. This research illustrates its applicability in developing new materials with unique liquid-crystalline properties, demonstrating the versatility of pyrrole derivatives in material science (Kihara et al., 1996).

Biological and Medicinal Chemistry

Spin Adducts with EMPO : The compound has been used in studies related to the detection of radicals, specifically in the formation of spin adducts with EMPO and its derivatives. This research is critical for understanding radical-mediated processes in biological systems and the development of novel diagnostic tools (Stolze et al., 2002).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and handling procedures. Without specific information, it’s recommended to handle this compound using standard laboratory safety protocols .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or its properties could be studied for potential applications in fields like materials science or medicinal chemistry .

properties

IUPAC Name

5-ethoxycarbonyl-3-ethyl-4-methyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-4-7-6(3)8(11(15)16-5-2)12-9(7)10(13)14/h12H,4-5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNHWTOENPMOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C)C(=O)OCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethoxycarbonyl)-3-ethyl-4-methyl-1H-pyrrole-2-carboxylic acid

CAS RN

53365-89-2
Record name ETHYL 5-CARBOXY-4-ETHYL-3-METHYL-2-PYRROLECARBOXYLATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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